molecular formula C9H5F2N3S2 B15098613 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B15098613
M. Wt: 257.3 g/mol
InChI Key: FELRBXJQSCZUBV-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethylsulfanyl group adds unique chemical properties that can enhance its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with difluoromethylsulfanyl-containing reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium azide in DMF at 100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides .

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the presence of a thiadiazine ring instead of benzothiazole.

    1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomer with a different arrangement of the thiadiazine ring.

    1,2,3-Triazolo[3,4-b][1,3]benzothiazole: Similar structure but with a different triazole ring arrangement.

Uniqueness

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H5F2N3S2

Molecular Weight

257.3 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C9H5F2N3S2/c10-7(11)16-9-13-12-8-14(9)5-3-1-2-4-6(5)15-8/h1-4,7H

InChI Key

FELRBXJQSCZUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SC(F)F)S2

Origin of Product

United States

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